molecular formula C15H12INO3 B11481708 3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole

3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole

Cat. No.: B11481708
M. Wt: 381.16 g/mol
InChI Key: JWTJRUVZQUOMOM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and an iodine atom attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-iodobenzoic acid.

    Formation of Benzoxazole Core: The initial step involves the cyclization of 3,4-dimethoxyaniline with 2-iodobenzoic acid under acidic conditions to form the benzoxazole core.

    Iodination: The iodination of the benzoxazole core is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzoxazole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or thiols, while coupling reactions can produce various aryl or alkyl derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to investigate biological pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine atom and the methoxy groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A compound with similar methoxy substitution but different functional groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a propanoic acid group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-iodo-2,1-benzoxazole is unique due to the presence of the benzoxazole core and the iodine atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-iodo-2,1-benzoxazole

InChI

InChI=1S/C15H12INO3/c1-18-13-6-3-9(7-14(13)19-2)15-11-8-10(16)4-5-12(11)17-20-15/h3-8H,1-2H3

InChI Key

JWTJRUVZQUOMOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)I)OC

Origin of Product

United States

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